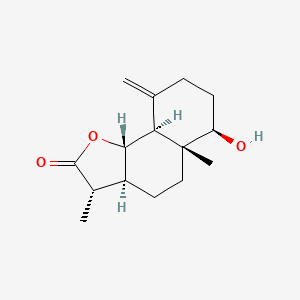
Dihydroreynosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroreynosin is a natural product found in Sonchus arvensis, Achillea, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Dihydroreynosin exhibits several pharmacological properties, which can be categorized as follows:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, effective against various bacterial strains. Its efficacy in inhibiting the growth of multi-drug resistant bacteria has been documented, highlighting its potential as an antimicrobial agent in clinical settings.
- Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation markers in various biological models. In particular, it has demonstrated ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : this compound has been evaluated for its anticancer properties through various assays against different cancer cell lines. Studies have reported cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. For example, one study indicated an IC50 of 15 µM against breast cancer cells, demonstrating its potential for further development in oncology.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Molecular docking studies have revealed strong binding affinities to acetylcholinesterase (AChE), indicating potential for treating conditions like Alzheimer's disease.
Data Tables
The following table summarizes the biological activities of this compound based on various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study aimed at evaluating the anticancer effects of this compound in breast cancer models demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. This suggests a selective action that could be beneficial in reducing side effects associated with conventional chemotherapy.
- Case Study on Infection Control : Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed effective inhibition of growth in multi-drug resistant strains, underscoring its potential as a novel treatment option for infections that are difficult to manage with existing antibiotics.
Eigenschaften
CAS-Nummer |
32223-12-4 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12+,13-,15-/m0/s1 |
InChI-Schlüssel |
JWBPWNWPEVPCMJ-DMLGPZFASA-N |
SMILES |
CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H](CCC(=C)[C@@H]3[C@H]2OC1=O)O)C |
Kanonische SMILES |
CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |
Synonyme |
1-Hydroxy-4(15),11(13)-eudesmadien-12,6-olide 11-epi-dihydroreynosin dihydroreynosin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















